N-benzyl-2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride
Overview
Description
N-benzyl-2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a benzyl group, a methoxy group, a morpholinyl group, and an acetamide group. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Benzyl Intermediate: This step involves the reaction of benzyl chloride with a suitable nucleophile to form the benzyl intermediate.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the Morpholinyl Group: The morpholinyl group is attached via a nucleophilic substitution reaction, where morpholine reacts with an appropriate electrophile.
Formation of the Acetamide Group: The acetamide group is formed through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Final Assembly and Purification: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
N-benzyl-2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-[2-methoxy-4-({[3-(4-piperidinyl)propyl]amino}methyl)phenoxy]acetamide: Similar structure but with a piperidinyl group instead of a morpholinyl group.
N-benzyl-2-[2-methoxy-4-({[3-(4-pyrrolidinyl)propyl]amino}methyl)phenoxy]acetamide: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.
Uniqueness
The uniqueness of N-benzyl-2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the morpholinyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-benzyl-2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4.2ClH/c1-29-23-16-21(17-25-10-5-11-27-12-14-30-15-13-27)8-9-22(23)31-19-24(28)26-18-20-6-3-2-4-7-20;;/h2-4,6-9,16,25H,5,10-15,17-19H2,1H3,(H,26,28);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNHZNHZNBDTHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCCN2CCOCC2)OCC(=O)NCC3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.